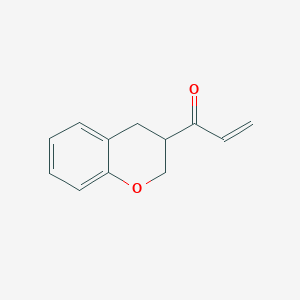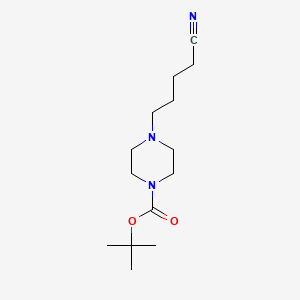
(s)-4-Bromo-2-(1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-4-Bromo-2-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of substituted phenols It features a bromine atom at the fourth position and a hydroxyethyl group at the second position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (s)-4-Bromo-2-(1-hydroxyethyl)phenol involves the bromination of 4-ethylphenol followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The oxidation step can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and green synthesis methods. For instance, the ipso-hydroxylation of arylboronic acids using hydrogen peroxide in ethanol is a highly efficient and environmentally friendly method. This process can be combined with bromination and palladium-catalyzed cross-coupling to produce highly substituted phenols in excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
(s)-4-Bromo-2-(1-hydroxyethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-(1-oxoethyl)phenol or 4-bromo-2-(1-carboxyethyl)phenol.
Reduction: Formation of 4-bromo-2-ethylphenol.
Substitution: Formation of 4-substituted-2-(1-hydroxyethyl)phenol derivatives.
Aplicaciones Científicas De Investigación
(s)-4-Bromo-2-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific chiral properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (s)-4-Bromo-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-hydroxyethyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-bromo-2-ethylphenol: Lacks the hydroxyethyl group, reducing its potential for hydrogen bonding and other interactions.
4-bromo-2-(1-oxoethyl)phenol: Contains a ketone group instead of a hydroxyethyl group, altering its chemical reactivity and biological activity.
Uniqueness
(s)-4-Bromo-2-(1-hydroxyethyl)phenol is unique due to the presence of both the bromine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it valuable for applications requiring specific stereochemistry.
Propiedades
Fórmula molecular |
C8H9BrO2 |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
4-bromo-2-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m0/s1 |
Clave InChI |
GYAGFKJTZFIQOE-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)Br)O)O |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


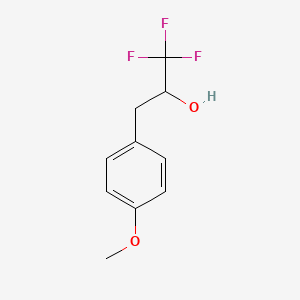
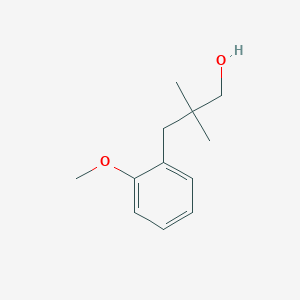
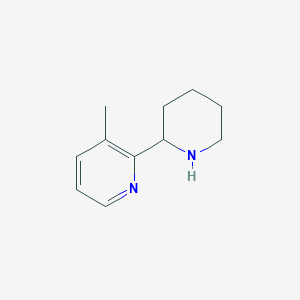
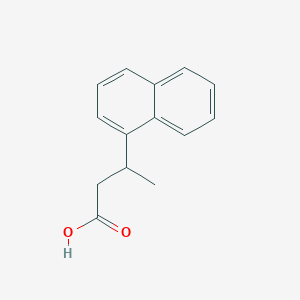

![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)

